molecular formula C15H13ClO2 B2613176 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde CAS No. 1712177-01-9

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde

Cat. No.: B2613176
CAS No.: 1712177-01-9
M. Wt: 260.72
InChI Key: GJQWPFSNFHEETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . It is a chlorinated benzaldehyde derivative, characterized by the presence of a chloro group and a dimethylphenoxy group attached to the benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde is unique due to its specific structural features, such as the presence of both a chloro group and a dimethylphenoxy groupCompared to similar compounds, it may offer unique advantages in terms of reactivity, selectivity, and biological activity .

Properties

IUPAC Name

4-chloro-2-(2,4-dimethylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-3-6-14(11(2)7-10)18-15-8-13(16)5-4-12(15)9-17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQWPFSNFHEETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.